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molecular formula C11H14N2 B1612864 4-Methyl-2-propyl-1H-benzimidazole CAS No. 99840-45-6

4-Methyl-2-propyl-1H-benzimidazole

Cat. No. B1612864
M. Wt: 174.24 g/mol
InChI Key: KKECAJNLCGRKJL-UHFFFAOYSA-N
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Patent
US06034115

Procedure details

5.00 g (41 mmol) of 2,3-diamino-toluene and 3.7 ml (41 mmol) of butyric acid are stirred in 41 ml of polyphosphoric acid at 120° C. for 3 hours, and the mixture is poured into 410 ml of water and brought to pH=9 with solid sodium hydride. Thereafter, sodium carbonate is added until the evolution of carbon dioxide has ended, the mixture is extracted five times with 100 ml of ethyl acetate each time, the combined organic phases are dried with anhydrous sodium sulphate and the solution is evaportated - finally under a high vacuum; crude weight: 5.89 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
410 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[C:10](O)(=O)[CH2:11][CH2:12][CH3:13].[H-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>O>[CH3:9][C:3]1[C:2]2[N:1]=[C:10]([CH2:11][CH2:12][CH3:13])[NH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(CCC)(=O)O
Name
polyphosphoric acid
Quantity
41 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
410 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted five times with 100 ml of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried with anhydrous sodium sulphate

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC=2NC(=NC21)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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